molecular formula C13H23NO5 B8178797 Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate

Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate

Cat. No.: B8178797
M. Wt: 273.33 g/mol
InChI Key: DTYGZRBNACNFKQ-UHFFFAOYSA-N
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Description

Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate is a synthetic intermediate widely used in pharmaceutical and organic chemistry. The compound features a tetrahydropyran (THP) ring substituted at the 4-position with a Boc-protected amine group, coupled to a methyl acetate moiety. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine, enhancing stability during synthetic processes while allowing selective deprotection for downstream functionalization. Its molecular formula is C₁₃H₂₃NO₅, with a molecular weight of 279.33 g/mol .

Properties

IUPAC Name

methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-13(9-10(15)17-4)5-7-18-8-6-13/h5-9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYGZRBNACNFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate typically involves the reaction of 4-aminotetrahydropyran with tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amine. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate is characterized by its unique structure, which includes a tetrahydropyran ring and a Boc (tert-butyloxycarbonyl) protecting group. Its molecular formula is C11H19NO3C_{11}H_{19}NO_3, and it has a molecular weight of approximately 213.28 g/mol. The presence of the Boc group enhances the compound's stability and solubility, making it suitable for various chemical reactions.

Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of biologically active compounds. Its applications in medicinal chemistry include:

  • Synthesis of Unnatural Amino Acids : The compound can be utilized to create unnatural amino acids that exhibit enhanced stability towards proteolysis, making them valuable for drug design .
  • Development of Protease Inhibitors : Research indicates that derivatives of this compound can act as potent inhibitors of aspartyl proteases, which are critical in various diseases including malaria .
  • Antitubercular Activity : The compound has been explored in the context of developing inhibitors for polyketide synthase, an enzyme involved in the biosynthesis of important natural products with antitubercular properties .

Pharmaceutical Applications

The pharmaceutical industry leverages this compound for:

  • Drug Formulation : This compound can be incorporated into drug formulations to enhance solubility and bioavailability. Its structural characteristics allow for modifications that can improve pharmacokinetic profiles .
  • Targeted Drug Delivery Systems : The ability to modify the compound makes it suitable for use in targeted delivery systems, particularly in cancer therapy where specific targeting of tumor cells is crucial.

Case Study 1: Optimization of Antimalarial Compounds

In a study focused on optimizing compounds for antimalarial activity, researchers synthesized derivatives of this compound. These derivatives demonstrated significant efficacy against Plasmodium falciparum, the parasite responsible for malaria. The study highlighted how structural modifications could enhance potency and selectivity against the target enzyme, leading to promising candidates for further development .

Case Study 2: Inhibitors of Polyketide Synthase

Another research effort involved the synthesis of novel inhibitors derived from this compound aimed at inhibiting polyketide synthase. The results indicated that certain modifications improved both the inhibitory activity and metabolic stability, showcasing the compound's potential as a lead structure in developing new antitubercular agents .

Data Tables

Application AreaSpecific Use CaseOutcome/Findings
Medicinal ChemistrySynthesis of Unnatural Amino AcidsEnhanced stability towards proteolysis
Pharmaceutical DevelopmentDrug FormulationImproved solubility and bioavailability
Antimalarial ResearchOptimization of Antimalarial CompoundsSignificant efficacy against Plasmodium falciparum
Antitubercular ResearchInhibitors of Polyketide SynthaseImproved inhibitory activity and metabolic stability

Mechanism of Action

The mechanism of action for Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate involves its reactivity as a protected amine and ester. The Boc group provides stability during synthetic transformations, while the ester group allows for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride

Molecular Formula: C₈H₁₆ClNO₃ Molecular Weight: 209.67 g/mol Key Differences:

  • Functional Groups : Lacks the Boc-protected amine; instead, the amine is present as a hydrochloride salt.
  • Stability and Solubility : The hydrochloride salt improves aqueous solubility compared to the Boc-protected analog, making it suitable for direct use in formulations. However, the unprotected amine limits its utility in multi-step syntheses requiring selective reactivity.
  • Applications : Primarily used in peptide synthesis or as a precursor for bioactive molecules where immediate amine availability is critical .

Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate

Molecular Formula : C₈H₁₄O₃
Molecular Weight : 158.2 g/mol
Key Differences :

  • Functional Groups: Absence of both Boc and amino groups, reducing steric hindrance and reactivity.
  • Reactivity : Simpler structure enables use as a building block for THP-containing scaffolds without further functionalization.
  • Applications : Common in agrochemical and material science syntheses where the THP ring contributes to lipophilicity without requiring amine interactions .

Methyl 2-[4-[(Boc-amino)methyl]phenyl]acetate

Molecular Formula: C₁₅H₂₁NO₄ Molecular Weight: 279.33 g/mol Key Differences:

  • Core Structure : Substitutes the THP ring with a benzyl group, altering electronic and steric properties. The Boc group is attached to a benzylic position instead of a THP ring.
  • Applications : Used in synthesizing benzylamine-derived pharmaceuticals or ligands where aromaticity is critical for target binding .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate C₁₃H₂₃NO₅ 279.33 Boc-amine, THP ring, methyl ester Peptide synthesis, drug intermediates
Methyl 2-amino-2-(THP-4-yl)acetate hydrochloride C₈H₁₆ClNO₃ 209.67 Amine hydrochloride, THP ring Immediate-release formulations
Methyl 2-(THP-4-yl)acetate C₈H₁₄O₃ 158.2 THP ring, methyl ester Agrochemicals, polymer additives
Methyl 2-[4-[(Boc-amino)methyl]phenyl]acetate C₁₅H₂₁NO₄ 279.33 Boc-amine, benzyl group, methyl ester Aromatic drug scaffolds

Research Findings and Implications

  • Boc Protection Efficacy : The Boc group in the target compound prevents undesired side reactions (e.g., nucleophilic attacks) during synthesis, a critical advantage over the hydrochloride salt form .
  • THP Ring vs. Benzyl Group: The THP ring in this compound imparts conformational rigidity and moderate lipophilicity, enhancing membrane permeability in drug candidates. In contrast, the benzyl group in its aromatic analog improves π-π stacking interactions in receptor binding .
  • Regulatory Considerations: Derivatives with (tetrahydropyran-4-yl)methyl groups are scrutinized in controlled substance regulations due to structural similarities with synthetic cannabinoids. However, the Boc-protected amine in the target compound likely mitigates psychoactive risks .

Biological Activity

Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate is a chemical compound with significant potential in various biological applications, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, synthesis, and research findings, supported by data tables and relevant case studies.

Overview of the Compound

  • Chemical Formula : C13H23NO5
  • Molecular Weight : 273.33 g/mol
  • CAS Number : 1108154-46-6

This compound features a Boc-protected amine and an ester group, which contribute to its reactivity and versatility in synthetic applications. The compound is synthesized through the reaction of 4-aminotetrahydropyran with tert-butoxycarbonyl (Boc) anhydride, followed by reaction with methyl bromoacetate under basic conditions .

The mechanism of action for this compound involves its role as a protected amine and ester. The Boc group provides stability during synthetic transformations, while the ester group allows for further functionalization. The specific molecular targets and pathways depend on the application context, including enzyme inhibition and receptor interactions.

Enzyme Inhibition

Research indicates that compounds similar to this compound may exhibit inhibitory effects on various enzymes. For example, studies have shown that related compounds can inhibit matrix metalloproteinases (MMPs), which are implicated in inflammatory processes and tissue remodeling .

Case Studies

  • Inhibition of MMP-13 : A study demonstrated that certain derivatives of tetrahydropyran compounds showed significant inhibition of MMP-13, with implications for treating arthritic disorders. The IC50 values indicated promising potency in both in vitro and in vivo models .
  • Tuberculosis Treatment : Another research effort focused on the development of novel inhibitors targeting the polyketide synthase pathway in Mycobacterium tuberculosis. Compounds structurally related to this compound exhibited improved activity against resistant strains, highlighting their potential as new therapeutic agents .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

Compound NameBiological ActivityIC50 (μM)Notes
This compoundEnzyme inhibition (MMPs)TBDPotential for drug development
Related Tetrahydropyran Derivative AMMP-13 Inhibition0.056High potency against MMPs
Related Tetrahydropyran Derivative BTuberculosis InhibitorTBDEffective against resistant strains

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of Boc-Protected Amine :
    • Reacting 4-aminotetrahydropyran with Boc anhydride.
  • Esterification :
    • Treating the Boc-protected amine with methyl bromoacetate under basic conditions to yield the final product.

These methods are adaptable for scale-up in industrial settings, although detailed industrial protocols are less documented .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving:

  • Step 1 : Formation of the tetrahydropyran ring using a cyclization reaction. For example, a procedure involving but-3-en-1-ol , carbonyl compounds , and acetyl chloride in acetonitrile, catalyzed by a nucleophilic reagent, as described in the preparation of 4-amidotetrahydropyrans .
  • Step 2 : Introduction of the Boc-protected amine via nucleophilic substitution or coupling reactions.
  • Step 3 : Esterification of the acetoxy group using methyl chloride or transesterification.
  • Key Tools : Reaction monitoring via TLC and purification via silica gel chromatography (e.g., elution with 15% EtOAc in pentane for related tetrahydropyran derivatives) .

Q. How is the Boc-protected amine stability assessed during synthesis?

  • Methodological Answer : The Boc group is susceptible to acidic conditions. Stability can be evaluated using:

  • pH-dependent degradation studies (e.g., exposure to TFA/water mixtures).
  • NMR spectroscopy (disappearance of Boc signals at ~1.4 ppm for tert-butyl groups under acidic cleavage).
  • HPLC-MS to monitor byproducts like tert-butanol or CO₂ .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Confirm the tetrahydropyran ring (δ ~3.5–4.0 ppm for oxymethylene protons) and Boc group (δ ~1.4 ppm for tert-butyl).
  • FT-IR : Validate ester carbonyl (~1740 cm⁻¹) and Boc carbamate (~1680 cm⁻¹).
  • Mass Spectrometry (ESI/HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₂₅NO₅, expected m/z ~288.18).
  • TLC : Monitor reaction progress using silica plates and UV visualization .

Advanced Research Questions

Q. How can computational modeling aid in optimizing the stereochemistry of the tetrahydropyran ring?

  • Methodological Answer :

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict energy-minimized conformers and transition states.
  • Molecular Dynamics (MD) simulations assess ring puckering dynamics and substituent effects on stability.
  • Tools like Gaussian or Schrödinger Suite are used to model steric hindrance during cyclization .

Q. What strategies resolve contradictions in reaction yields between different synthetic protocols?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters (solvent polarity, catalyst loading, temperature) to identify critical factors.
  • Kinetic Studies : Compare rate constants for competing pathways (e.g., cyclization vs. side reactions).
  • Byproduct Analysis : Use LC-MS or GC-MS to detect intermediates (e.g., acetylated byproducts in acetonitrile-based reactions) .

Q. How is this compound utilized in drug discovery, particularly as a building block?

  • Methodological Answer :

  • Role : The tetrahydropyran scaffold enhances metabolic stability, while the Boc group enables selective deprotection for downstream functionalization.
  • Case Study : In Entrectinib synthesis , similar tetrahydropyran intermediates are coupled with trifluoroacetyl-protected amines via Buchwald-Hartwig amination .
  • Applications : Used in kinase inhibitors or PROTACs due to its rigid, polar structure .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution with lipases.
  • Asymmetric Catalysis : Employ Jacobsen’s catalyst for epoxide ring-opening or Noyori hydrogenation for ketone reduction.
  • Process Optimization : Avoid racemization by controlling reaction temperature (<0°C during deprotection) .

Data Contradiction and Validation

Q. How to address discrepancies in reported melting points or spectral data?

  • Methodological Answer :

  • Reproducibility Checks : Validate purity via DSC (melting point) and elemental analysis .
  • Cross-Platform Validation : Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆) and spectrometers (400 MHz vs. 600 MHz).
  • Reference Standards : Use commercially available analogs (e.g., Methyl tetrahydro-2H-pyran-4-carboxylate, mp: -33°C, bp: 196.8°C) for calibration .

Tables for Key Data

Property Value/Technique Reference
Molecular FormulaC₁₄H₂₅NO₅
Key IR Peaks1740 cm⁻¹ (ester), 1680 cm⁻¹ (Boc)
¹H NMR (CDCl₃)δ 1.4 (s, Boc), 3.5–4.0 (tetrahydropyran)
Purification MethodSilica gel chromatography (15% EtOAc)

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